2-(6-Chloropyridin-2-yl)propan-2-ol
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Overview
Description
2-(6-Chloropyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Mechanism of Action
Mode of Action
It is known that propan-2-ol can undergo dehydration to form propene . This reaction is catalyzed by acids such as sulfuric acid
Biochemical Pathways
The biochemical pathways affected by 2-(6-Chloropyridin-2-yl)propan-2-ol are currently unknown. Given the structural similarity to propan-2-ol, it might be involved in similar biochemical pathways . .
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)propan-2-ol typically involves the reaction of 6-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the acetone acts as a nucleophile attacking the electrophilic carbon of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-2-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)propan-2-ol
- 2-(5-Chloropyridin-2-yl)propan-2-ol
- 2-(4-Chloropyridin-2-yl)propan-2-ol
Uniqueness
2-(6-Chloropyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The position of the chlorine atom and the hydroxyl group provides distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQJYFRDWLMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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